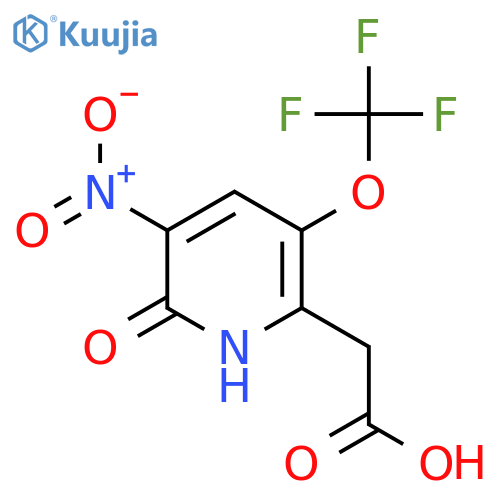Cas no 1806261-81-3 (2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-acetic acid)

1806261-81-3 structure
商品名:2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-acetic acid
CAS番号:1806261-81-3
MF:C8H5F3N2O6
メガワット:282.130312681198
CID:4814733
2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-acetic acid
-
- インチ: 1S/C8H5F3N2O6/c9-8(10,11)19-5-2-4(13(17)18)7(16)12-3(5)1-6(14)15/h2H,1H2,(H,12,16)(H,14,15)
- InChIKey: DESOSBLFKIRAOR-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C(C(NC=1CC(=O)O)=O)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 502
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 121
2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029094321-1g |
2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-acetic acid |
1806261-81-3 | 97% | 1g |
$1,504.90 | 2022-03-31 |
2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-acetic acid 関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
1806261-81-3 (2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-acetic acid) 関連製品
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
